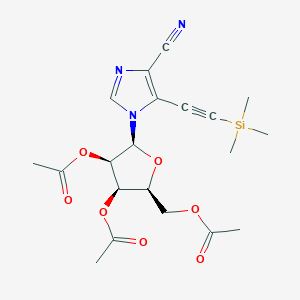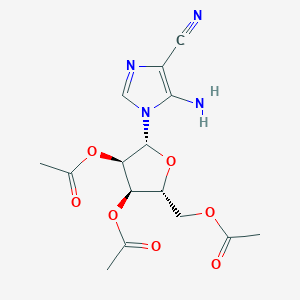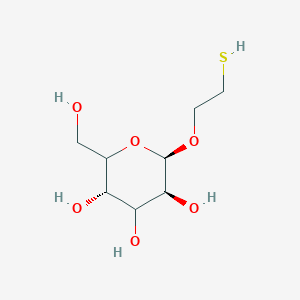
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester, also known as DOPBE, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. DOPBE is a proline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is not fully understood, but it is believed to act as a competitive inhibitor of enzymes and proteins. 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to bind to the active site of enzymes and proteins, preventing the substrate from binding and inhibiting their function.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is capable of inhibiting the activity of a number of enzymes, including proteases and kinases. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to be effective in inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester in laboratory experiments is its high purity and yield, which make it a practical choice for use in a range of applications. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are a number of potential future directions for research involving 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester. One area of interest is in the development of new inhibitors for specific enzymes and proteins. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester could be used in the study of protein-protein interactions in complex systems, such as in the study of signaling pathways in cells. Finally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester could be used in the development of new cancer therapeutics, where its ability to inhibit the growth of cancer cells could be exploited.
Synthesis Methods
The synthesis of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves the reaction of 9-phenylfluorene with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of benzylamine and subsequent hydrolysis to yield the final product. This method has been optimized to produce high yields of pure 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester, making it a practical choice for laboratory use.
Scientific Research Applications
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to have a range of potential applications in scientific research. One area of interest is in the study of protein-protein interactions, where 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester can be used as a probe to investigate the binding affinity and specificity of proteins. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to be effective in the study of enzyme kinetics, where it can be used to measure the rate of enzyme-catalyzed reactions.
properties
IUPAC Name |
benzyl 4,4-dimethyl-5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29NO3/c1-32(2)21-29(30(35)37-22-23-13-5-3-6-14-23)34(31(32)36)33(24-15-7-4-8-16-24)27-19-11-9-17-25(27)26-18-10-12-20-28(26)33/h3-20,29H,21-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNSYUNGRCXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1=O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)


![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)






